molecular formula C15H8F18N4O B11692340 1,3,5-Triazine, 2-morpholino-4,6-bis(perfluoro-tert-butyl)-

1,3,5-Triazine, 2-morpholino-4,6-bis(perfluoro-tert-butyl)-

Cat. No.: B11692340
M. Wt: 602.22 g/mol
InChI Key: GYLZFEIRCPTBRZ-UHFFFAOYSA-N
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Description

2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine is a highly fluorinated triazine derivative. This compound is notable for its unique structure, which includes multiple trifluoromethyl groups and a morpholine ring. The presence of these groups imparts significant chemical stability and unique reactivity, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of hexafluoroacetone with appropriate triazine precursors under controlled conditions. The reaction conditions often require the use of strong bases and solvents that can stabilize the highly reactive intermediates formed during the process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions often involve the use of inert atmospheres and low temperatures to prevent decomposition .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups .

Mechanism of Action

The mechanism of action of 2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can form strong interactions with electron-rich sites on target molecules, leading to changes in their chemical reactivity and stability . The morpholine ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-6-(morpholin-4-yl)-1,3,5-triazine is unique due to the combination of its triazine core, multiple trifluoromethyl groups, and morpholine ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C15H8F18N4O

Molecular Weight

602.22 g/mol

IUPAC Name

4-[4,6-bis[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]-1,3,5-triazin-2-yl]morpholine

InChI

InChI=1S/C15H8F18N4O/c16-10(17,18)8(11(19,20)21,12(22,23)24)5-34-6(36-7(35-5)37-1-3-38-4-2-37)9(13(25,26)27,14(28,29)30)15(31,32)33/h1-4H2

InChI Key

GYLZFEIRCPTBRZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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